Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate

Description

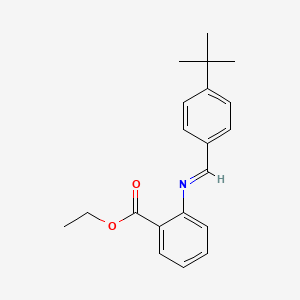

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate is a synthetic organic compound featuring a benzoate ester backbone with an ortho-substituted Schiff base moiety. The molecule comprises:

- Ethyl benzoate ester: A carbonyl group at the 2-position of the benzene ring.

- Schiff base linkage: A methylene-bridged imine group (-CH=N-) connecting the aromatic ring to a 4-(1,1-dimethylethyl)phenyl (tert-butylphenyl) substituent. This structure confers unique steric and electronic properties due to the bulky tert-butyl group and intramolecular interactions between the ortho-substituted ester and imine groups. Potential applications include catalysis, coordination chemistry, and pharmaceutical intermediates .

Properties

CAS No. |

94108-09-5 |

|---|---|

Molecular Formula |

C20H23NO2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

ethyl 2-[(4-tert-butylphenyl)methylideneamino]benzoate |

InChI |

InChI=1S/C20H23NO2/c1-5-23-19(22)17-8-6-7-9-18(17)21-14-15-10-12-16(13-11-15)20(2,3)4/h6-14H,5H2,1-4H3 |

InChI Key |

CKBPPQQVZFDIKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N=CC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate typically involves the reaction of ethyl benzoate with 4-(1,1-dimethylethyl)benzaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize high-efficiency reactors and continuous flow systems to maximize yield and purity. The reaction conditions are optimized to ensure consistent product quality and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, adhesives, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: Ethyl 4-Substituted Analog

Ethyl 4-(((methylphenylamino)methylene)amino)benzoate () shares the same benzoate ester scaffold but differs in substituent placement:

The para-substituted analog exhibits higher crystallinity and thermal stability, whereas the ortho-substituted compound may display unique reactivity in coordination chemistry due to steric modulation of metal-binding sites.

Functional Group Variations

a) Tert-butyl vs. Methylphenyl Substituents

The tert-butyl group in the target compound enhances lipophilicity (logP ~4.2 estimated) compared to the methylphenyl group in Ethyl 4-(((methylphenylamino)methylene)amino)benzoate (logP ~3.1). This difference impacts solubility and bioavailability, with tert-butyl derivatives favoring membrane permeability in pharmacological contexts.

b) Dimerization Byproducts

highlights 2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} (entry d), a dimeric impurity formed during synthesis of β-agonist drugs. While structurally distinct from the target compound, this emphasizes the importance of controlling oligomerization in Schiff base syntheses, particularly under basic or oxidative conditions .

Pharmacological Impurities and Byproducts

Process Impurities (, entry c):

- Impurities like 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol may arise from incomplete esterification or hydrolysis. Such byproducts are monitored in drug substances for safety compliance.

Structural Complexity :

The bicyclic compound (1R,3R,5S,8R)-8-Isopropyl-8-methyl-3-[(2-phenylacryloyl)oxy]-8-azabicyclo[3.2.1]octan-8-ium (entry e) illustrates how quaternary ammonium derivatives diverge from the target compound in charge and solubility, underscoring the role of functional group selection in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.